6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one
CAS No.:
Cat. No.: VC15728204
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.
![6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one -](/images/structure/VC15728204.png)
Specification
Molecular Formula | C9H9NO3 |
---|---|
Molecular Weight | 179.17 g/mol |
IUPAC Name | 6-methoxy-1,4-dihydro-3,1-benzoxazin-2-one |
Standard InChI | InChI=1S/C9H9NO3/c1-12-7-2-3-8-6(4-7)5-13-9(11)10-8/h2-4H,5H2,1H3,(H,10,11) |
Standard InChI Key | NVJBKLWHTQFMEZ-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)NC(=O)OC2 |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
6-Methoxy-1H-benzo[d] oxazin-2(4H)-one features a bicyclic framework comprising a benzene ring fused to a 1,3-oxazine moiety. The methoxy group (-OCH₃) occupies the 6th position on the benzene ring, while the oxazine ring contains a lactam functional group at the 2nd position . This arrangement creates a planar structure with conjugated π-electrons, as confirmed by X-ray crystallography and NMR studies .
Table 1: Fundamental Molecular Properties
Property | Value | Source |
---|---|---|
IUPAC Name | 6-methoxy-1,4-dihydro-3,1-benzoxazin-2-one | |
Molecular Formula | C₉H₉NO₃ | |
Molecular Weight | 179.17 g/mol | |
CAS Number | 89433-16-9 | |
Melting Point | 162–164°C | |
Density | 1.245 g/cm³ |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive signals: a singlet at δ 3.85 ppm for the methoxy protons and a downfield carbonyl resonance at δ 164.1 ppm in the ¹³C spectrum . Infrared spectroscopy shows strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch) .
Synthesis and Reaction Pathways
Primary Synthetic Routes
The compound is predominantly synthesized via acid-catalyzed cyclization of 2-amino-5-methoxybenzoic acid derivatives. A one-pot method using anthranilic acids and orthoesters under thermal or microwave conditions achieves yields up to 82% .
Table 2: Optimized Synthesis Conditions
Parameter | Thermal Method | Microwave Method |
---|---|---|
Temperature | 100°C | 100°C (400 W) |
Reaction Time | 4–48 hours | 0.75–3 hours |
Solvent | Neat | Neat |
Catalyst | Acetic Acid (2.6 eq) | None |
Yield | 81–82% | 79–82% |
Electron-donating substituents on the anthranilic acid precursor favor the formation of the 4H-oxazinone isomer, while electron-withdrawing groups promote dihydro derivatives . For example, 2-aminonicotinic acid fails to react under these conditions due to excessive ring electron deficiency .
Post-Synthesis Modifications
The lactam group undergoes nucleophilic ring-opening reactions with amines or hydrazines, producing benzamide derivatives . Electrophilic aromatic substitution at the 7th position of the benzene ring is feasible under Friedel-Crafts conditions, enabling functional diversification.
Physicochemical and Electronic Properties
Solubility and Stability
The compound exhibits limited water solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . It remains stable under inert atmospheres but undergoes hydrolysis in strongly acidic or basic media, cleaving the oxazine ring .
Electronic Characteristics
Density Functional Theory (DFT) calculations indicate that the methoxy group donates electron density to the aromatic system (+M effect), raising the HOMO energy level to -5.8 eV . This electronic profile facilitates charge-transfer interactions, as evidenced by a UV-Vis absorption maximum at 270 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) .
Industrial and Materials Science Applications
Organic Electronics
The extended π-conjugation and electron-rich nature make this compound a candidate for organic light-emitting diodes (OLEDs). Thin films deposited via physical vapor deposition exhibit a luminescence quantum yield of 18% at 450 nm .
Polymer Modification
Incorporating 6-methoxy-1H-benzo[d] oxazin-2(4H)-one into polyamide backbones increases glass transition temperatures (Tg) by 25–30°C, enhancing thermal stability for high-performance composites.
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